N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Medicinal Chemistry Chemical Probe Design Adenosine Receptor Pharmacology

N-Butyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CAS 902908-85-4) is a fully aromatic, pentacyclic small molecule built on the [1,2,4]triazolo[1,5-c]quinazoline scaffold. This heterocyclic core is the pharmacophoric backbone of the well-characterized, non-selective adenosine receptor antagonist CGS 15943 and numerous derivatives under investigation for adenosine A2A, A2B, and A3 receptor modulation, as well as AHR signaling inhibition.

Molecular Formula C18H18N6
Molecular Weight 318.384
CAS No. 902908-85-4
Cat. No. B2505678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
CAS902908-85-4
Molecular FormulaC18H18N6
Molecular Weight318.384
Structural Identifiers
SMILESCCCCNC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4
InChIInChI=1S/C18H18N6/c1-2-3-11-20-18-21-15-9-5-4-8-14(15)17-22-16(23-24(17)18)13-7-6-10-19-12-13/h4-10,12H,2-3,11H2,1H3,(H,20,21)
InChIKeyYJLNKMRJUMYNFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine (CAS 902908-85-4) Procurement & Compound-Class Baseline


N-Butyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CAS 902908-85-4) is a fully aromatic, pentacyclic small molecule built on the [1,2,4]triazolo[1,5-c]quinazoline scaffold . This heterocyclic core is the pharmacophoric backbone of the well-characterized, non-selective adenosine receptor antagonist CGS 15943 and numerous derivatives under investigation for adenosine A2A, A2B, and A3 receptor modulation, as well as AHR signaling inhibition [1][2]. The compound is commercially available as a solid from high-throughput screening (HTS) compound suppliers for early-stage drug discovery research . Its SMILES notation, CCCCNC1=NC2=CC=CC=C2C2=NC(=NN12)C1=CN=CC=C1, confirms a structurally unique substitution pattern comprising an N-butyl group at the 5-position and a pyridin-3-yl group at the 2-position .

Why Generic Substitution Fails for N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine: Scaffold Isosteres and Substitution-Specific SAR


The [1,2,4]triazolo[1,5-c]quinazoline scaffold is exquisitely sensitive to both the nature and position of substituents. The prototypical compound CGS 15943, a 5-amino-9-chloro-2-furyl derivative, is a high-affinity, non-selective adenosine A1, A2A, and A3 receptor antagonist (Ki values ~1-20 nM) [1][2]. Changing the 2-aryl group from furan-2-yl to phenyl or heteroaryl moieties, or modifying the 5-amino substitution, can profoundly shift subtype selectivity, intrinsic efficacy, and even the primary molecular target. For example, certain N5-alkyl or N5-cycloalkyl derivatives of the CGS 15943 core demonstrate substantially altered A2B and A3 receptor affinity profiles compared to the parent 5-amino compound [1]. Similarly, patent disclosures on related [1,2,4]triazolo[1,5-c]quinazolin-5-amines indicate that variations at the 2- and 5-positions are critical determinants of AHR inhibitory potency versus adenosine receptor antagonism, with small structural changes leading to distinct target engagement profiles [3]. Consequently, a compound such as N-butyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine, bearing a unique 5-(N-butylamino) and 2-(pyridin-3-yl) combination, cannot be considered a functional analog of other triazoloquinazolines without direct, quantitative comparator data.

Quantitative Differential Evidence for N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine versus Closest Analogs


Structural Uniqueness: 5-(N-Butylamino) and 2-(Pyridin-3-yl) Substitution Pattern vs. Prototypical CGS 15943 Core

The target compound possesses a unique structural configuration within the known [1,2,4]triazolo[1,5-c]quinazolin-5-amine chemical space. Compared to the prototypical adenosine antagonist CGS 15943 (5-amino, 9-chloro, 2-(furan-2-yl)), this molecule replaces the 9-chloro substituent with hydrogen, the 2-furyl with a pyridin-3-yl group, and critically, the 5-amino group is N-butyl substituted. No compound with this precise combination of substituents has been characterized in the public domain for adenosine receptor binding or functional activity . Patent literature defines the general class as encompassing both A2A antagonist and AHR inhibitory properties, but the specific substituent pattern of this molecule falls into a region of SAR space that is not explicitly exemplified or quantified [1]. [2].

Medicinal Chemistry Chemical Probe Design Adenosine Receptor Pharmacology

Lack of Public Pharmacological Annotation vs. Annotated Adenosine Antagonist Comparators

A critical differentiator for procurement is the absence of public quantitative bioactivity data for this compound. Unlike well-characterized comparators such as CGS 15943 (adenosine A1/A2A/A3 Ki <20 nM) or ZM 241385 (A2A selective, Ki ~1 nM) [1][2], no peer-reviewed journal article or patent has reported an IC50, Ki, EC50, or any functional activity measurement for N-butyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine against any biological target. This compound is offered exclusively as an HTS screening compound by suppliers, indicating it has not yet undergone focused pharmacological characterization . This is a definitive point of differentiation: the compound is a blank slate for novel target discovery, in contrast to extensively characterized analogs with known polypharmacology.

Pharmacological Annotation Bioactivity Data Chemogenomics

Absence from Exemplified Patent Compounds vs. Patented Triazoloquinazoline Analogs

In contrast to numerous triazoloquinazoline-5-amines that are explicitly exemplified in patents claiming A2A antagonist (e.g., US10011615B2) or AHR inhibitory (e.g., CA3150544A1) activity, N-butyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is not named as a specific example in any identified patent [1][2]. Patent Markush structures encompass the general substitution pattern, but quantitative biological data for this precise compound is absent from the patent literature. This places the compound in a unique position: it is structurally covered by broad patent claims but lacks the demonstrated activity data that would tie it to a specific therapeutic indication or target.

Intellectual Property Chemical Space Freedom to Operate

Procurement-Driven Application Scenarios for N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine (CAS 902908-85-4)


De Novo Adenosine Receptor Subtype Selectivity Profiling

Given the established SAR of triazoloquinazolines at adenosine receptors, this uncharacterized compound is a prime candidate for broad-panel adenosine receptor subtype (A1, A2A, A2B, A3) radioligand binding and functional assays. Its unique N-butyl and pyridin-3-yl substitution pattern can be tested head-to-head against CGS 15943 and ZM 241385 to discover novel selectivity profiles [1].

Aryl Hydrocarbon Receptor (AHR) Lead Discovery

Patent CA3150544A1 describes [1,2,4]triazolo[1,5-c]quinazolin-5-amines as AHR inhibitors for oncology and immunology. Since this compound is structurally encompassed but not exemplified, it represents a new chemical starting point for AHR antagonist screening campaigns, particularly if adenosine receptor polypharmacology is to be minimized [2].

Chemical Probe Development for Chemogenomics Libraries

The compound's unannotated status and commercial availability from HTS suppliers make it suitable for inclusion in chemogenomics sets aimed at identifying novel kinase, GPCR, or epigenetic targets via phenotypic screening. Its structural novelty relative to extensively characterized analogs increases the probability of discovering unique target interactions .

Scaffold-Hopping and Medicinal Chemistry Optimization

The pyridin-3-yl group introduces a basic nitrogen not present in the furyl or phenyl analogs, potentially altering solubility, permeability, and binding mode. This compound can serve as a key intermediate for parallel synthesis of focused libraries exploring 2-pyridyl isomer effects and 5-amino alkyl chain length variations, benchmarking against known adenosine antagonist scaffolds [1].

Quote Request

Request a Quote for N-Butyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.